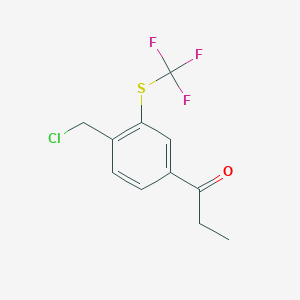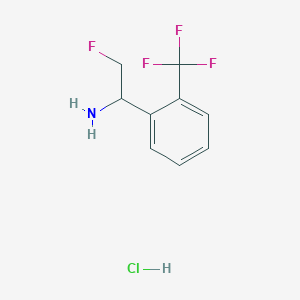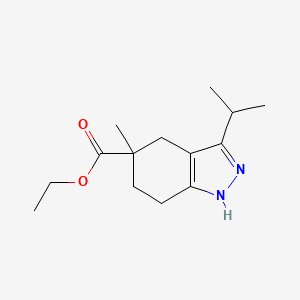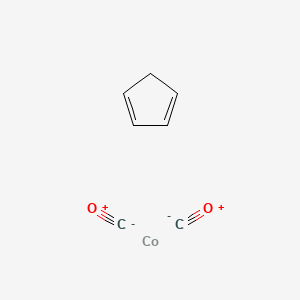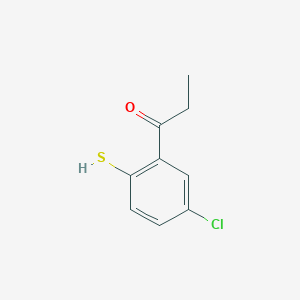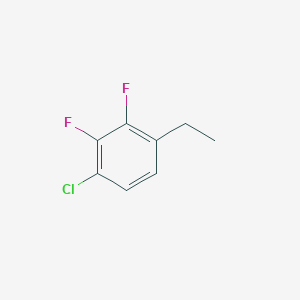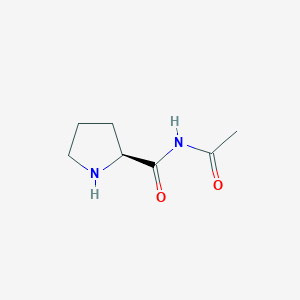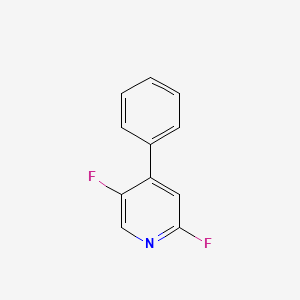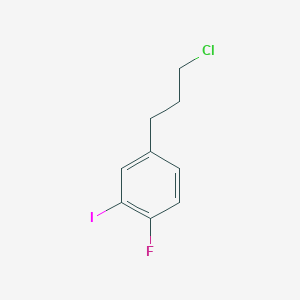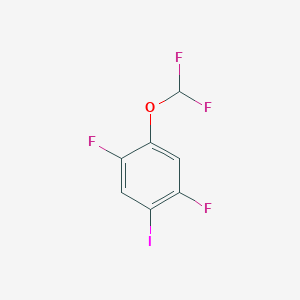
adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Preparation Methods
The synthesis of adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves several steps. The key starting materials include adamantane, cyclohexylmethyl bromide, and indole-3-carboxylic acid. The synthetic route typically involves the following steps:
Formation of Adamantyl Derivative: Adamantane is reacted with a suitable halogenating agent to form an adamantyl halide.
Nucleophilic Substitution: The adamantyl halide is then reacted with cyclohexylmethyl bromide in the presence of a base to form the adamantyl-cyclohexylmethyl intermediate.
Coupling with Indole-3-carboxylic Acid: The intermediate is then coupled with indole-3-carboxylic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic samples.
Biology: It is studied for its interaction with cannabinoid receptors in the brain, providing insights into the mechanisms of action of synthetic cannabinoids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: The compound is used in the development of new synthetic cannabinoids with improved pharmacological profiles
Mechanism of Action
The mechanism of action of adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors (CB1 and CB2) in the brain. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the psychoactive effects observed. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids such as:
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA): Similar in structure but with an indazole core instead of an indole core.
APINACA: Contains a pentyl chain instead of a cyclohexylmethyl group.
AB-001: Features an adamantyl group but differs in the rest of the structure
Properties
CAS No. |
2007915-95-7 |
|---|---|
Molecular Formula |
C26H33NO2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-adamantyl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C26H33NO2/c28-25(29-26-13-19-10-20(14-26)12-21(11-19)15-26)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-9,17-21H,1-3,6-7,10-16H2 |
InChI Key |
IRHHGOJSBHKJPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



